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Introduction

Butylphenyl methylpropional, commercially known as Lilial, is an aromatic aldehyde prized for
its delicate and potent lily-of-the-valley fragrance.[1] Historically, it has been a cornerstone
ingredient in a vast array of cosmetic and household products. This technical guide provides a
comprehensive overview of the primary industrial synthesis pathways of Butylphenyl
methylpropional, offering detailed experimental protocols, quantitative data, and visual
representations of the chemical processes.

The most prevalent industrial synthesis of Butylphenyl methylpropional is a two-step process
commencing with an aldol condensation of p-tert-butylbenzaldehyde and propionaldehyde,
followed by a selective catalytic hydrogenation of the resulting unsaturated aldehyde. An
alternative, though less common, route involves the Friedel-Crafts alkylation of a-
methyldihydrocinnamyl alcohol. This guide will delve into the technical specifics of both
methodologies.

Physicochemical Properties of Butylphenyl
Methylpropional
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Property

Value

Reference

IUPAC Name

3-(4-tert-Butylphenyl)-2-

methylpropanal

[1]

Common Names

Lilial, p-tert-Butyl-a-
methylhydrocinnamaldehyde

[1]

CAS Number 80-54-6 [1]
Molecular Formula C14H200 [1]
Molecular Weight 204.31 g/mol

Appearance Colorless to pale yellow liquid

Odor Floral, lily-of-the-valley

Boiling Point 279 °C

Density 0.946 g/mL at 20 °C

Solubility Insoluble in water; soluble in

ethanol and oils

Primary Synthesis Pathway: Aldol Condensation
and Catalytic Hydrogenation

The dominant industrial production of Butylphenyl methylpropional proceeds through a two-

stage synthesis. The first stage involves a base-catalyzed aldol condensation between p-tert-

butylbenzaldehyde and propionaldehyde to yield p-tert-butyl-a-methylcinnamaldehyde. The

subsequent stage is the selective catalytic hydrogenation of the carbon-carbon double bond of

the intermediate to furnish the final product.

p-tert-butylbenzaldehyde

Propionaldehyde

Aldol Condensation

p-tert-butyl-a-methylcinnamaldehyde

Catalytic Hydrogenation Butylphenyl methylpropional
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Diagram 1: Primary synthesis pathway of Butylphenyl methylpropional.

Part 1: Aldol Condensation of p-tert-butylbenzaldehyde
and Propionaldehyde

This reaction is a base-catalyzed condensation to form the intermediate, p-tert-butyl-a-
methylcinnamaldehyde.

Experimental Protocol:
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Diagram 2: Experimental workflow for the aldol condensation.

Materials:
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p-tert-butylbenzaldehyde

Propionaldehyde

Methanol

Sodium hydroxide (NaOH)

Acetic acid
Procedure:

o Areaction vessel is charged with p-tert-butylbenzaldehyde, methanol, and a 15% aqueous
solution of sodium hydroxide.

e The mixture is stirred, and propionaldehyde is added dropwise over a period of one hour
while maintaining the temperature at approximately 25°C.

» Upon completion of the propionaldehyde addition, the reaction temperature is raised to and
maintained at 45-55°C for 1.5 to 2 hours to drive the condensation reaction to completion.

e The reaction mixture is then cooled and neutralized with acetic acid.
e Methanol is removed from the mixture via distillation.

e The crude p-tert-butyl-a-methylcinnamaldehyde is then purified by vacuum distillation. The
product is a yellow oil that solidifies upon cooling.

Quantitative Data for Aldol Condensation:
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Parameter

Value

Molar Ratio (p-tert-
butylbenzaldehyde:propionaldehyde)

1:1.05

Catalyst

Sodium Hydroxide

Solvent

Methanol

Reaction Temperature

25°C (addition), 45-55°C (condensation)

Reaction Time

1 hour (addition), 1.5-2 hours (condensation)

Yield

Approximately 80-85%

Purity of Intermediate

>95% after distillation

Spectroscopic Data for p-tert-butyl-a-methylcinnamaldehyde:

» IR Spectrum: The infrared spectrum shows characteristic peaks for the aldehyde C-H stretch
(around 2720 and 2820 cm~1), the conjugated C=0 stretch (around 1680 cm~1), and the

C=C stretch (around 1630 cm™1).

e 'H NMR Spectrum: The proton NMR spectrum would exhibit signals for the aldehyde proton

(singlet, ~9.5 ppm), the vinyl proton (singlet, ~7.4 ppm), the aromatic protons (multiplet, ~7.2-

7.5 ppm), the methyl protons on the double bond (singlet, ~2.1 ppm), and the tert-butyl

protons (singlet, ~1.3 ppm).

e 13C NMR Spectrum: The carbon NMR spectrum would show the aldehyde carbonyl carbon

(=192 ppm), the carbons of the aromatic ring, the carbons of the double bond, and the

carbons of the tert-butyl and methyl groups.

Part 2: Catalytic Hydrogenation of p-tert-butyl-a-

methylcinnamaldehyde

The second step involves the selective hydrogenation of the carbon-carbon double bond of the

intermediate to yield Butylphenyl methylpropional.

Experimental Protocol:
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Diagram 3: Experimental workflow for the catalytic hydrogenation.

Materials:
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 p-tert-butyl-a-methylcinnamaldehyde

o Hydrogenation catalyst (e.g., Raney nickel or Palladium on carbon)
e Hydrogen gas

Procedure:

e An autoclave is charged with p-tert-butyl-a-methylcinnamaldehyde and a hydrogenation
catalyst (e.g., Raney nickel or palladium on charcoal).

e The autoclave is sealed and pressurized with hydrogen to 100-400 psi.
e The mixture is heated to approximately 100°C with agitation.

e The reaction is monitored by the uptake of hydrogen. The reaction is considered complete
when the theoretical amount of hydrogen required to saturate the double bond has been
absorbed.

 After cooling to room temperature, the pressure is released, and the crude product is filtered
to remove the catalyst.

e The final product, Butylphenyl methylpropional, is purified by vacuum distillation.

Quantitative Data for Catalytic Hydrogenation:

Parameter Value

Catalyst Raney nickel or Palladium on carbon
Hydrogen Pressure 100-400 psi

Reaction Temperature ~100 °C

Yield >95%

Purity of Final Product >97%

Spectroscopic Data for Butylphenyl methylpropional:
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e IR Spectrum: The IR spectrum will show the disappearance of the C=C bond absorption and
the retention of the aldehyde C-H (~2720, 2820 cm~1) and C=0 (~1725 cm™1) stretching
frequencies.

e 1H NMR Spectrum: The proton NMR will show the disappearance of the vinyl proton signal
and the appearance of signals corresponding to the now saturated alkyl chain. Key signals
include the aldehyde proton (triplet, ~9.6 ppm), aromatic protons (multiplet, ~7.1-7.3 ppm),
the methine proton alpha to the carbonyl (multiplet, ~2.6 ppm), the methylene protons beta to
the carbonyl (multiplet, ~2.8 and 2.4 ppm), the methyl protons on the chiral center (doublet,
~1.1 ppm), and the tert-butyl protons (singlet, ~1.3 ppm).

e Mass Spectrum (GC-MS): The mass spectrum will show a molecular ion peak at m/z 204,
with characteristic fragmentation patterns.

Alternative Synthesis Pathway: Friedel-Crafts
Alkylation

An alternative route to Butylphenyl methylpropional involves the catalytic hydrogenation of a-
methylcinnamaldehyde to a-methyldihydrocinnamyl alcohol, followed by a Friedel-Crafts
alkylation with a tert-butylating agent, and subsequent dehydrogenation.

Catalytic Hydrogenation

a-Methylcinnamaldehyde a-methyldihydrocinnamyl Alcohol

Butylphenyl methylpropional

Friedel-Crafts Alkylation

S /- te1t-butyl-c-methyldihydrocinnamic alcohol

Click to download full resolution via product page

Diagram 4: Alternative synthesis pathway of Butylphenyl methylpropional.

Experimental Protocol Overview:

e Hydrogenation of a-Methylcinnamaldehyde: a-Methylcinnamaldehyde is hydrogenated using
a suitable catalyst (e.g., Nickel or Palladium) to selectively reduce the aldehyde group to an
alcohol, yielding a-methyldihydrocinnamyl alcohol.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1675391?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Friedel-Crafts Alkylation: The resulting alcohol undergoes a Friedel-Crafts alkylation with a
tert-butylating agent such as tert-butyl chloride or isobutene in the presence of a Lewis acid
catalyst (e.g., AlICIs or H2S0Oa4). This step introduces the tert-butyl group onto the aromatic
ring, predominantly at the para position, to form 4-tert-butyl-a-methyldihydrocinnamic
alcohol.

» Dehydrogenation: The final step involves the dehydrogenation of the alcohol back to the
aldehyde, yielding Butylphenyl methylpropional.

This alternative route is generally less favored industrially due to the potential for side reactions
and lower overall yields compared to the aldol condensation pathway.

Conclusion

The synthesis of Butylphenyl methylpropional is a well-established industrial process, with the
aldol condensation of p-tert-butylbenzaldehyde and propionaldehyde followed by catalytic
hydrogenation being the most economically viable and widely practiced method. This pathway
offers high yields and purity of the final product. The alternative Friedel-Crafts alkylation route,
while chemically feasible, presents more challenges in terms of selectivity and efficiency. This
guide provides the foundational technical information for researchers and professionals
engaged in the synthesis and development of aromatic aldehydes for various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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